molecular formula C20H17ClN2OS2 B2582410 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-96-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2582410
CAS No.: 686771-96-0
M. Wt: 400.94
InChI Key: AAHKKRIROLHOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic small molecule investigated for its role as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. https://pubmed.ncbi.nlm.nih.gov/29031699/ Dysregulation of the EGFR signaling pathway is a well-established driver in numerous cancers, making it a critical target for oncological research. https://www.nature.com/articles/s41568-019-0181-1 This compound, featuring a thieno[3,2-d]pyrimidin-4-one core, is designed to compete with ATP for binding at the kinase domain, thereby suppressing autophosphorylation and downstream pro-survival and proliferative signals. https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01373 Its specific chemical structure, incorporating substituted phenyl rings, is optimized for enhanced potency and selectivity. Researchers utilize this compound primarily in https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet to explore mechanisms of apoptosis induction, cell cycle arrest, and the overcoming of resistance to first-generation EGFR inhibitors. Its value extends to chemical biology for probing kinase-dependent cellular processes and validating new targets within the EGFR signaling network.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS2/c1-13-2-8-16(9-3-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHKKRIROLHOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the sulfanyl group enhances their interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

Thienopyrimidine derivatives are also being investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For example, they may act as inhibitors of protein kinases or other targets critical for tumor growth.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been highlighted in recent research. It may inhibit pathways involved in inflammatory responses, thereby providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Drug Development

The unique structure of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one makes it a candidate for further development into pharmaceuticals targeting various diseases. Its ability to modulate biological pathways suggests potential applications in:

  • Cancer Therapy : Targeting specific cancer cell lines with tailored thienopyrimidine derivatives could lead to more effective treatments.
  • Infectious Diseases : Given its antimicrobial properties, this compound might be developed into a new class of antibiotics.
  • Chronic Inflammatory Conditions : Its anti-inflammatory effects could be harnessed to develop treatments for chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related thienopyrimidine compound exhibited potent antibacterial activity against Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression. One study reported a significant reduction in tumor size in xenograft models treated with similar compounds.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs, emphasizing substituent differences and biological implications:

Compound Name/Identifier Core Structure Substituents (Position) Key Biological Activity/Notes Reference(s)
Target compound Thieno[3,2-d]pyrimidin-4-one 2: (4-Chlorophenyl)methylsulfanyl; 3: 4-Methylphenyl Inferred antihyperlipaemic activity (QSAR)
Q/4 (Pfizer) Cyclopenta[d]pyrimidin-4-one 2: (4-Chlorobenzyl)thio; No substituent at position 3 Antihyperlipaemic (QSAR study)
6-[(4-Methylphenyl)ethynyl]-2-(propan-2-ylamino) analog Thieno[3,2-d]pyrimidin-4-one 2: Propan-2-ylamino; 6: (4-Methylphenyl)ethynyl Synthesized via Pd-catalyzed coupling (23% yield)
850915-45-6 Thieno[3,2-d]pyrimidin-4-one 2: (4-Chlorobenzyl)thio; 3: 2-Methoxyphenyl Unspecified activity; altered electronic profile
577988-96-6 Thieno[2,3-d]pyrimidin-4-one 2: (3-Chlorobenzyl)thio; 3: Ethyl; 5,6: Dimethyl Unspecified activity; steric hindrance noted
Key Observations:
  • Core Structure: Thieno[3,2-d]pyrimidin-4-one (target) vs. cyclopenta- or benzothieno-fused systems (Q/4, ) .
  • Substituent Effects: The 4-chlorobenzylthio group at position 2 (target) provides stronger electron-withdrawing effects than methoxy or alkyl groups, aligning with QSAR findings that electronic parameters dominate antihyperlipaemic activity .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The specific compound in focus is synthesized through a series of reactions involving starting materials that include chlorinated phenyl groups and sulfur-containing moieties. The synthetic route often aims to optimize yield and purity while allowing for structural modifications that could influence biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including SU-DHL-6 and K562 cells, with IC50 values as low as 0.55 μM . This suggests that similar derivatives may exhibit potent antitumor activity.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)
12eSU-DHL-60.55
12eWSU-DLCL-20.95
12eK5621.68

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have also been studied for their ability to inhibit various enzymes. Notably, some derivatives have shown moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , which is relevant in the context of osteoporosis treatment . Compounds such as 3b and 3d exhibited inhibition percentages of 36% and 25% at a concentration of 1 μM, respectively.

Table 2: Enzyme Inhibition Activity

CompoundEnzymeInhibition (%) at 1 μM
3b17β-HSD236
3d17β-HSD225

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. In related studies involving similar compounds, mechanisms were identified that attenuated inflammatory responses in microglial cells, which are crucial in neurodegenerative diseases like Parkinson's disease . Such mechanisms include the inhibition of nitric oxide production and modulation of NF-κB signaling pathways.

Case Studies

Several case studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidines against lymphoma cell lines. The results indicated that specific structural modifications significantly enhanced their antitumor efficacy .
  • Enzyme Inhibition : Research focused on the inhibitory effects on acetylcholinesterase (AChE) showed that certain derivatives demonstrated strong inhibition profiles, suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. What are the recommended synthetic strategies for preparing this thienopyrimidinone derivative?

Methodological Answer:

  • Multi-step synthesis : Begin with a thiophene precursor and introduce substituents via nucleophilic substitution or cyclocondensation reactions. For example, describes using single-crystal X-ray diffraction to confirm the structure of a related pyrimidine derivative, emphasizing the importance of regioselective functionalization .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or dioxane (as in for structurally analogous compounds) .

Q. How can structural ambiguities in the compound be resolved?

Methodological Answer:

  • X-ray crystallography : For definitive confirmation of the fused thienopyrimidinone core and substituent positions (e.g., used this to resolve disorder in a pyrrolo[3,2-d]pyrimidine) .
  • NMR spectroscopy : Assign signals using 2D experiments (¹H-¹³C HSQC, HMBC) to distinguish between sulfanyl and aromatic protons. provides an example of using NMR to resolve complex acetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?

Methodological Answer:

  • Substituent variation : Modify the 4-chlorophenyl or 4-methylphenyl groups and assess impacts on target binding (e.g., synthesized analogs with methyl/tolyl groups to study antifungal activity) .
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations. highlights the use of acetamide derivatives in enzyme-linked studies .

Q. What analytical challenges arise when studying degradation products in environmental matrices?

Methodological Answer:

  • LC-MS/MS workflows : Identify hydrolytic or oxidative degradation products using high-resolution mass spectrometry. discusses handling sulfanyl-containing intermediates and waste to avoid environmental contamination .
  • Accelerated stability studies : Expose the compound to heat, light, and pH extremes (e.g., 40°C/75% RH for 6 months) to mimic environmental persistence. outlines protocols for abiotic transformations of similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.